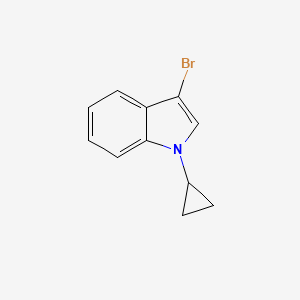
4,8-Dihydroxy-5-methoxy-2-naphthalenecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester is a complex organic compound with the molecular formula C13H12O5. This compound is characterized by the presence of a naphthalene ring substituted with carboxylic acid, hydroxyl, and methoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. The process often includes the following steps:
Esterification: The carboxylic acid group of 2-Naphthalenecarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Methoxylation: The methoxy group at the 5 position is introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydroxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-7-methoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-8-methoxy-6-methyl-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,8-dihydroxy-5-methoxy-, methyl ester is unique due to the specific positions of the hydroxyl and methoxy groups on the naphthalene ring, which confer distinct chemical and biological properties. This structural uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12O5 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
methyl 4,8-dihydroxy-5-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-17-11-4-3-9(14)8-5-7(13(16)18-2)6-10(15)12(8)11/h3-6,14-15H,1-2H3 |
Clave InChI |
ZJSQEZDZRAKLFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=CC2=C(C=C1)O)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


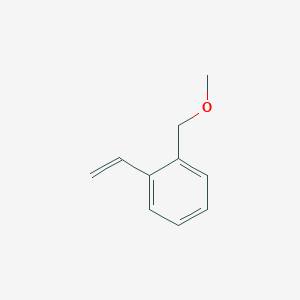

![5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine](/img/structure/B13922614.png)
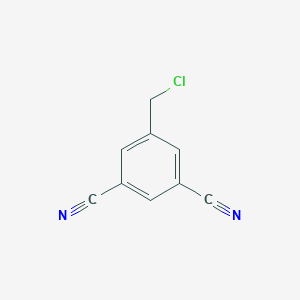
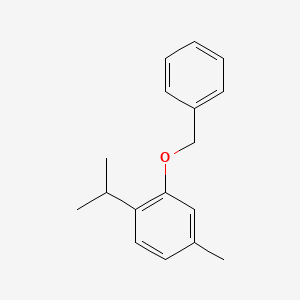
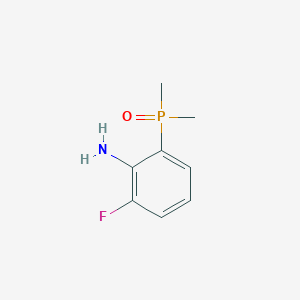
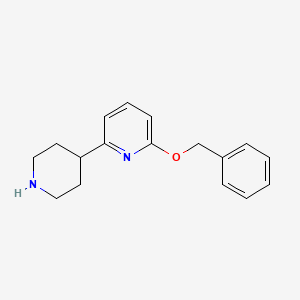

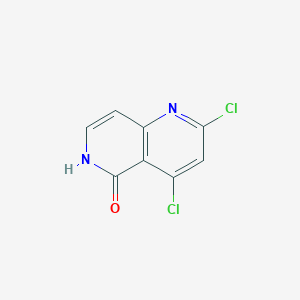
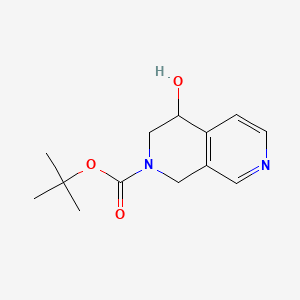

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13922668.png)

